3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of triazolo[4,3-a]pyridines can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position .
Scientific Research Applications
N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial and antimalarial activities.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival. The compound binds to these targets, disrupting their normal function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused to a pyridine ring and are known for their diverse pharmacological properties.
Uniqueness
N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an antibacterial and antimalarial agent .
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-11(2)13-6-8-14(9-7-13)19-23(21,22)15-5-4-10-20-12(3)17-18-16(15)20/h4-11,19H,1-3H3 |
InChI Key |
DIEYBFNKORJNIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.